molecular formula C13H13NO2 B3286607 1-(3-Ethoxycarbonylphenyl)pyrrole CAS No. 83140-93-6

1-(3-Ethoxycarbonylphenyl)pyrrole

Cat. No.: B3286607
CAS No.: 83140-93-6
M. Wt: 215.25 g/mol
InChI Key: BOAJVZUYGSTURO-UHFFFAOYSA-N
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Description

1-(3-Ethoxycarbonylphenyl)pyrrole is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features an ethoxycarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxycarbonylphenyl)pyrrole can be synthesized through several methods. One common approach involves the condensation of 3-ethoxycarbonylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Another method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with 3-ethoxycarbonylbenzylamine in the presence of an acid catalyst to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxycarbonylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethoxycarbonylphenyl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxycarbonylphenyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Carboxyphenyl)pyrrole
  • 1-(3-Methoxycarbonylphenyl)pyrrole
  • 1-(3-Acetylphenyl)pyrrole

Uniqueness

1-(3-Ethoxycarbonylphenyl)pyrrole is unique due to its ethoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions.

Properties

IUPAC Name

ethyl 3-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-6-5-7-12(10-11)14-8-3-4-9-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAJVZUYGSTURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 60 ml of stirred glacial acetic acid was added 25.0 grams (0.15 mole) of ethyl 3-aminobenzoate. The mixture was stirred for two minutes and 19.6 grams (0.15 mole) of 2,5-dimethoxytetrahydrofuran was added during a five minute period. Upon complete addition the red solution was heated under reflux for 1.5 hours. The acetic acid solvent was removed by distillation. Higher boiling volatiles were also removed by distillation, under reduced pressure (80°-110° C./55 2 mm). Pure ethyl 3-(pyrrol-1-yl)benzoate was obtained by distillation under reduced pressure; bp 143°-145° C./2 mm. The product solidified on standing; mp 62°-64° C. The yield was 25.4 grams of white solid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl m-aminobenzoate (1.6 g) was dissolved in 10 ml of glacial acetic acid, and 1.3 g of 2,5-dimethoxytetrahydrofuran was added. The mixture was refluxed for 2 hours, and the solvent was evaporated. The residue was dissolved in a mixture of ethyl acetate and water. The organic layer was separated, and then worked up in a customary manner. Finally, recrystallization from hexane gave 1.7 g (yield 82%) of ethyl 3-(1-pyrrolyl)benzoate as colorless needles having a melting point of 64° to 65° C. The resulting pyrrolyl compound (1.1 g) was dissolved in 30 ml of ethyl ether, and with stirring under ice cooling, 0.2 g of lithium aluminum hydride was added. The mixture was stirred for 1 hour. The reaction mixture was extracted by adding water and ethyl ether. The extract was worked up in a customary manner. Recrystallization from a mixture of ethyl acetate and hexane gave 0.80 g (yield 91%) of 3-(1-pyrrolyl)benzyl alcohol as colorless needles having a melting point of 66° to 68° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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